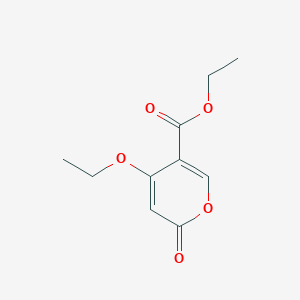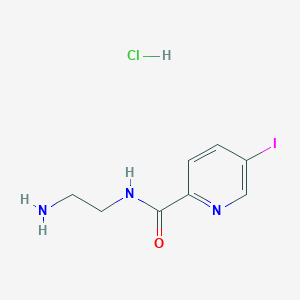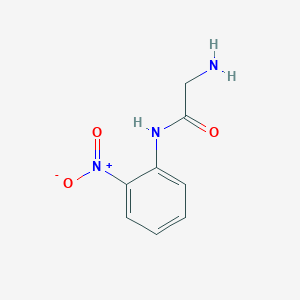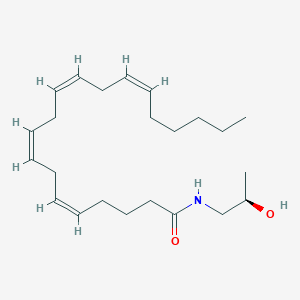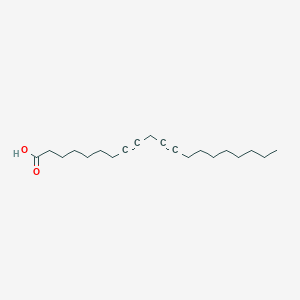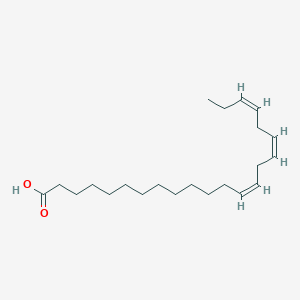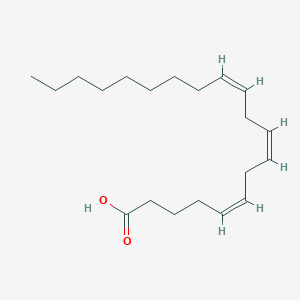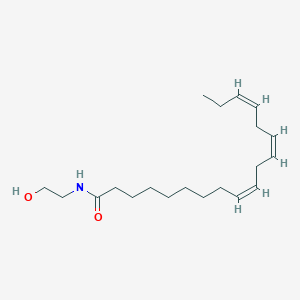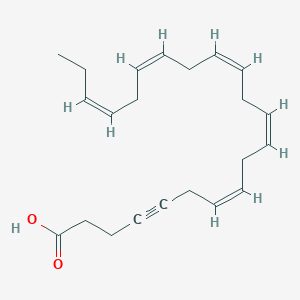![molecular formula C10H15NO4 B164329 3-Cyclobutene-1,2-dione,3-ethoxy-4-[[1-(hydroxymethyl)propyl]amino]-,(R)-(9CI) CAS No. 131588-96-0](/img/structure/B164329.png)
3-Cyclobutene-1,2-dione,3-ethoxy-4-[[1-(hydroxymethyl)propyl]amino]-,(R)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclobutene-1,2-dione,3-ethoxy-4-[[1-(hydroxymethyl)propyl]amino]-,(R)-(9CI), commonly known as CBDA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CBDA belongs to the class of compounds known as cannabinoids, which are naturally occurring compounds found in the cannabis plant. While CBDA is not found in significant quantities in the plant, it can be synthesized in the laboratory and has shown promise as a potential treatment for a range of conditions.
Mechanism Of Action
The exact mechanism of action of CBDA is not yet fully understood, but it is thought to interact with the body's endocannabinoid system. This system plays a key role in regulating a range of physiological processes, including pain, inflammation, and immune function. CBDA is thought to interact with the cannabinoid receptors in the body, which may help to modulate these processes.
Biochemical And Physiological Effects
CBDA has been shown to have a range of biochemical and physiological effects in preclinical studies. In addition to its potential anti-inflammatory properties, CBDA has also been found to have potential anti-tumor effects. In one study, CBDA was found to inhibit the growth of human breast cancer cells in vitro. CBDA has also been found to have potential neuroprotective effects, with studies suggesting that it may help to protect against neurodegenerative conditions such as Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One advantage of CBDA is that it can be synthesized in the laboratory, which allows for greater control over the purity and concentration of the compound. However, one limitation is that CBDA is not found in significant quantities in the cannabis plant, which may limit its potential as a natural treatment option.
Future Directions
There are a number of potential future directions for research on CBDA. One area of interest is the development of CBDA-based treatments for inflammatory conditions such as arthritis. Another area of interest is the potential use of CBDA as a treatment for neurodegenerative conditions such as Alzheimer's disease. Additionally, researchers may continue to explore the potential anti-tumor effects of CBDA, with the goal of developing new cancer treatments. Finally, researchers may also explore the potential use of CBDA in combination with other cannabinoids or drugs, in order to enhance its therapeutic effects.
Synthesis Methods
CBDA can be synthesized in the laboratory using a variety of methods. One commonly used method involves the reaction of cyclobutenedione with an ethyl ester of propargyl alcohol, followed by reduction of the resulting product with sodium borohydride. Another method involves the reaction of cyclobutenedione with an ethyl ester of 3-hydroxypropylamine, followed by reduction of the resulting product with lithium aluminum hydride.
Scientific Research Applications
CBDA has been the subject of extensive scientific research, with studies suggesting that it may have potential therapeutic applications in a range of conditions. One area of research has focused on CBDA's potential anti-inflammatory properties. In one study, CBDA was found to inhibit the production of inflammatory cytokines in cultured human cells, suggesting that it may have potential as a treatment for inflammatory conditions such as arthritis.
properties
CAS RN |
131588-96-0 |
|---|---|
Product Name |
3-Cyclobutene-1,2-dione,3-ethoxy-4-[[1-(hydroxymethyl)propyl]amino]-,(R)-(9CI) |
Molecular Formula |
C10H15NO4 |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
3-ethoxy-4-[[(2R)-1-hydroxybutan-2-yl]amino]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C10H15NO4/c1-3-6(5-12)11-7-8(13)9(14)10(7)15-4-2/h6,11-12H,3-5H2,1-2H3/t6-/m1/s1 |
InChI Key |
ALIMOKYQCKAIIQ-ZCFIWIBFSA-N |
Isomeric SMILES |
CC[C@H](CO)NC1=C(C(=O)C1=O)OCC |
SMILES |
CCC(CO)NC1=C(C(=O)C1=O)OCC |
Canonical SMILES |
CCC(CO)NC1=C(C(=O)C1=O)OCC |
synonyms |
3-Cyclobutene-1,2-dione,3-ethoxy-4-[[1-(hydroxymethyl)propyl]amino]-,(R)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



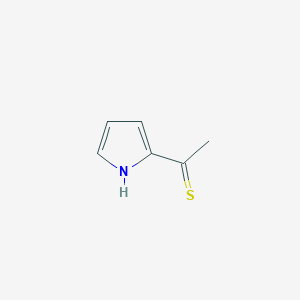
![methyl 4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B164250.png)
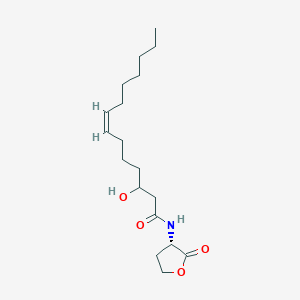
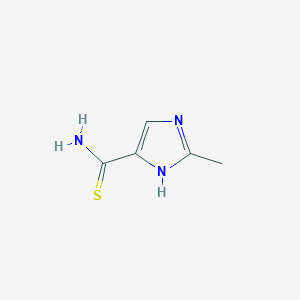
![2-hydroxy-N'-[(1Z)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B164253.png)
